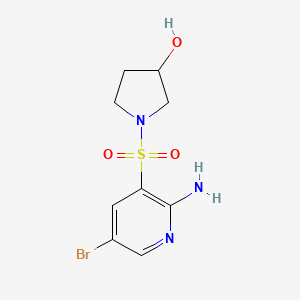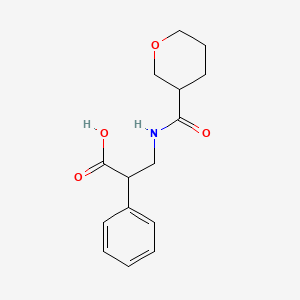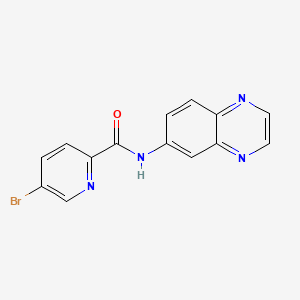
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is a chemical compound that has been synthesized for scientific research purposes. It is a pyrrolidine-based scaffold that has been found to have potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases and phosphodiesterases. By inhibiting these enzymes, the compound may have an effect on cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol are still being studied. However, it has been found to have inhibitory activity against certain enzymes involved in cellular signaling pathways. This may have an effect on cell proliferation, differentiation, and apoptosis. The compound has also been found to have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol in lab experiments is its potential as a scaffold for the design and synthesis of new compounds with biological activity. Another advantage is its inhibitory activity against certain enzymes, which may be useful in studying cellular signaling pathways. However, one limitation is that the compound has not been extensively studied, and its full range of biological activity is not yet known. Another limitation is that the synthesis of the compound can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol. One direction is to further study its mechanism of action and its effects on cellular signaling pathways. Another direction is to explore its potential as an anti-cancer agent. Additionally, the compound could be used as a scaffold for the design and synthesis of new compounds with biological activity. Finally, more efficient and scalable synthesis methods could be developed to make the compound more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol involves the reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with pyrrolidine-3-ol. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization. The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol has been found to have potential applications in drug discovery and development. It can be used as a scaffold for the design and synthesis of new compounds with biological activity. The compound has been shown to have inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been found to have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3S/c10-6-3-8(9(11)12-4-6)17(15,16)13-2-1-7(14)5-13/h3-4,7,14H,1-2,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYIBNMOYBEJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)

![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)




![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)
